N~1~,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide is a complex organic compound characterized by its unique structure, which includes two phenalenone moieties attached to a benzene-1,2-dicarboxamide core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide typically involves the reaction of 1-oxo-1H-phenalen-2-ylamine with benzene-1,2-dicarboxylic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the formation of the amide bonds. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The phenalenone moieties can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl groups can lead to the formation of hydroxyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
N~1~,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of advanced materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide involves its interaction with specific molecular targets, such as the BCL-2 family of proteins. By binding to these proteins, the compound can inhibit their function, leading to the induction of apoptosis in cancer cells . The pathways involved in this process include the disruption of mitochondrial membrane potential and the activation of caspases, which are key mediators of programmed cell death.
Comparison with Similar Compounds
Similar Compounds
1-Oxo-1H-phenalene-2,3-dicarbonitrile: Another phenalenone derivative with similar biological activities.
Phenalenone: The parent compound, which serves as a precursor for various derivatives.
Benzene-1,2-dicarboxamide: The core structure that can be modified with different substituents to yield diverse compounds.
Uniqueness
N~1~,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide is unique due to its dual phenalenone moieties, which confer distinct electronic and photophysical properties. This structural feature enhances its potential as a versatile building block for the development of advanced materials and biologically active compounds.
Properties
CAS No. |
64636-16-4 |
---|---|
Molecular Formula |
C34H20N2O4 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
1-N,2-N-bis(1-oxophenalen-2-yl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C34H20N2O4/c37-31-25-15-5-9-19-7-3-11-21(29(19)25)17-27(31)35-33(39)23-13-1-2-14-24(23)34(40)36-28-18-22-12-4-8-20-10-6-16-26(30(20)22)32(28)38/h1-18H,(H,35,39)(H,36,40) |
InChI Key |
NOZYCLZNNPQZLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)NC5=CC6=CC=CC7=C6C(=CC=C7)C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.